molecular formula C11H9F3O3 B569125 Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate CAS No. 157766-27-3

Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate

Cat. No.: B569125
CAS No.: 157766-27-3
M. Wt: 246.185
InChI Key: IUQMSOWINMALDV-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate ( 157766-27-3) is a fluorinated β-ketoester compound of significant interest in scientific research and development, particularly in the field of pharmaceutical chemistry . With a molecular formula of C 11 H 9 F 3 O 3 and a molecular weight of 246.18 g/mol, this compound serves as a versatile and crucial synthetic building block . Its structure, featuring a 2,3,4-trifluorophenyl moiety, makes it a valuable precursor in the synthesis of more complex molecules. Researchers primarily utilize this compound as a key intermediate in the design and development of active pharmaceutical ingredients (APIs) . The presence of multiple fluorine atoms on the aromatic ring can profoundly influence a drug molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability. The reactive β-ketoester group allows for further chemical transformations, enabling its integration into larger molecular frameworks. As a solid, it should be handled with appropriate safety precautions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-17-9(16)5-8(15)6-3-4-7(12)11(14)10(6)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQMSOWINMALDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure

  • Reagents :

    • 2,3,4-Trifluoroacetophenone (5 mmol)

    • Sodium hydride (60% in mineral oil, 25 mmol)

    • Diethyl carbonate (10 mmol)

    • Tetrahydrofuran (THF, 20 mL)

  • Conditions :

    • Dropwise addition of acetophenone to NaH/diethyl carbonate suspension in THF under reflux (12–16 hours).

    • Quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography (petroleum ether/ethyl acetate, 20:1).

  • Yield : 86–93% for analogous fluorinated derivatives.

Key Optimization Insights

  • Base Selection : Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in driving the reaction to completion.

  • Solvent : THF ensures homogeneity and prevents side reactions compared to polar aprotic solvents like DMF.

Magnesium Chloride-Mediated Coupling with Potassium Monoethyl Malonate

An alternative route employs carbonyldiimidazole (CDI) to activate 2,3,4-trifluorobenzoic acid, followed by coupling with potassium monoethyl malonate in the presence of magnesium chloride (MgCl₂).

Reaction Procedure

  • Reagents :

    • 2,3,4-Trifluorobenzoic acid (6 mmol)

    • Carbonyldiimidazole (6 mmol)

    • Potassium monoethyl malonate (12 mmol)

    • Magnesium chloride (15 mmol)

    • Triethylamine (18 mmol)

    • Acetonitrile (0.1 M)

  • Conditions :

    • CDI activation of the carboxylic acid in THF (12 hours at 25°C).

    • Slow addition to MgCl₂/TEA/malonate mixture in acetonitrile (4 hours at 0°C).

    • Acidic workup and column chromatography.

  • Yield : 78–90% for structurally related compounds.

Advantages

  • Functional Group Tolerance : Suitable for electron-deficient aryl carboxylic acids.

  • Scalability : Demonstrated for multigram-scale synthesis.

Lithium Diisopropylamide (LDA)-Promoted Enolate Formation

For substrates requiring regioselective control, LDA-mediated enolate generation offers a high-precision pathway. This method is particularly useful for introducing substituents at the α-position of the ketoester.

Reaction Procedure

  • Reagents :

    • Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate (5 mmol)

    • LDA (2 M in THF, 10 mmol)

    • Electrophilic reagents (e.g., alkyl halides, sulfonating agents)

  • Conditions :

    • Cooling to −78°C in THF, followed by LDA addition (15 minutes).

    • Electrophile introduction and gradual warming to 25°C.

    • Acidic workup and recrystallization.

Example Application

  • Sulfonamide Derivatization : Reaction with 4-(trifluoromethyl)benzenesulfonyl chloride yielded ethyl 3-oxo-3-phenyl-2-((4-(trifluoromethyl)phenyl)sulfonamido)propanoate in 68% yield after chromatography.

Photocatalytic C(sp³)–H Functionalization

Emerging methodologies utilize photocatalysis for direct C–H activation of ethyl acetoacetate derivatives, enabling late-stage fluorination.

Reaction Procedure

  • Reagents :

    • Ethyl acetoacetate (10 mmol)

    • 2,3,4-Trifluorophenyl iodide (10 mmol)

    • Photocatalyst (e.g., Ir(ppy)₃, 0.5 mol%)

    • Blue LED light (450 nm)

  • Conditions :

    • Irradiation under N₂ atmosphere for 24 hours.

    • Purification via recrystallization (methanol).

  • Yield : 50–65% (optimization ongoing).

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Claisen Condensation86–9312–16 hoursHigh yield, straightforward purificationRequires anhydrous conditions
MgCl₂-Mediated78–9016–20 hoursScalable, tolerant of electron-deficient substratesSensitive to moisture
LDA-Promoted65–756–8 hoursRegioselective functionalizationCryogenic conditions, costly reagents
Photocatalytic50–6524 hoursLate-stage fluorination, mild conditionsModerate yield, specialized equipment

Chemical Reactions Analysis

Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate is widely used in scientific research due to its unique properties. In medicinal chemistry, it serves as a building block for the synthesis of various pharmaceuticals. In organic synthesis, it is used as an intermediate in the preparation of more complex molecules. Additionally, it has applications in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine Substituents
  • Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (CAS: L035912): Features two fluorine atoms at positions 3 and 5 on the phenyl ring. Used as a versatile intermediate in drug discovery, with high purity and stability noted in synthetic applications .
  • Ethyl 3-oxo-3-(2-fluorophenyl)propanoate (CAS: MFCD00000321): Contains a single fluorine atom at the ortho position. The ortho-substitution introduces steric effects that may hinder enzymatic or chemical modifications. Applied in synthesizing chiral intermediates for antidepressants and antimicrobial agents .
  • Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate (CAS: 112822-88-5): Fluorines at positions 2,4,5, differing from the target compound’s 2,3,4 substitution. Altered electronic distribution impacts reactivity in nucleophilic acyl substitutions.
Chlorine and Heterocyclic Substituents
  • Ethyl 3-oxo-3-(2,3,4-trichlorophenyl)propanoate (CAS: 63131-34-0): Replaces fluorines with chlorines, increasing molecular weight (MW: ~300 g/mol) and lipophilicity. Chlorine’s weaker electron-withdrawing effect reduces the ketone’s electrophilicity compared to fluorine analogs. Marketed as a building block for agrochemicals and specialty polymers .
  • Ethyl 3-oxo-3-(thiophen-3-yl)propanoate: Substitutes phenyl with a thiophene ring, introducing sulfur’s electron-rich properties. Enhances π-π stacking in coordination chemistry and catalytic applications .
  • Ethyl 3-oxo-3-(4-pyridyl)propanoate (CAS: MFCD00094021): Replaces phenyl with a pyridine ring, introducing a basic nitrogen atom. Facilitates hydrogen bonding and metal coordination, useful in asymmetric catalysis and kinase inhibitor synthesis .

Positional and Functional Group Variations

  • Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: Fluorine is on the propanoate chain rather than the aromatic ring. Alters metabolic stability and bioavailability in drug candidates .
  • Ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate (CAS: 324570-24-3): Incorporates a cyclopropyl group, introducing strain and conformational rigidity. Explored in medicinal chemistry for modulating receptor binding affinity .

Bioreduction and Stereoselectivity

  • Ethyl 3-Oxo-3-(2-Thienyl)propanoate: Reduced by ChKRED12 enzyme with >99% enantiomeric excess (ee) to produce (S)-hydroxy derivatives. Fluorine-free analogs show lower stereoselectivity, highlighting fluorine’s role in enzyme-substrate interactions .

Biological Activity

Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a trifluorophenyl group and a keto functional group, enhances its reactivity and interaction with biological targets.

  • Molecular Formula : C₁₁H₉F₃O₃
  • Molecular Weight : 246.18 g/mol
  • Density : 1.319 g/cm³ (predicted)
  • Melting Point : 66-68°C
  • Solubility : Soluble in toluene

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluorophenyl moiety increases the compound's lipophilicity, facilitating its penetration into hydrophobic environments within biological systems. This interaction can modulate protein functions, leading to various biological effects.

Biological Applications

  • Medicinal Chemistry : This compound serves as a building block for synthesizing pharmaceuticals, particularly those targeting inflammatory and infectious diseases. Its reactive carbonyl group allows for further modifications that can enhance therapeutic efficacy.
  • Enzyme Inhibition Studies : Research has shown that this compound can act as an inhibitor for certain enzymes, making it a candidate for drug development aimed at diseases where enzyme inhibition is beneficial.
  • Protein-Ligand Interactions : The compound has been utilized in studies exploring protein-ligand interactions, providing insights into how structural modifications can affect binding affinity and specificity.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokine production in macrophages.
  • Antifungal Properties : Another research effort indicated that the compound showed promising antifungal activity against several strains of fungi, suggesting its potential application in treating fungal infections.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoateStructureSimilar enzyme inhibition properties
Ethyl 3-(trifluoromethyl)phenylacetateStructureExhibits anti-inflammatory effects but less potent than the trifluorophenyl variant

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